molecular formula C8H17NO2 B1146431 (R)-3-Amino-5,5-dimethylhexanoic acid hydrochloride CAS No. 147228-35-1

(R)-3-Amino-5,5-dimethylhexanoic acid hydrochloride

Cat. No.: B1146431
CAS No.: 147228-35-1
M. Wt: 159.22608
InChI Key:
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Description

®-3-Amino-5,5-dimethylhexanoic acid hydrochloride is a chiral amino acid derivative. It is a hydrochloride salt form of ®-3-Amino-5,5-dimethylhexanoic acid, which is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound is characterized by its unique structure, which includes an amino group, a carboxylic acid group, and a dimethyl-substituted hexane chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-5,5-dimethylhexanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 5,5-dimethylhexanoic acid.

    Amination: The precursor undergoes amination to introduce the amino group at the 3-position. This can be achieved through reductive amination or other suitable methods.

    Resolution: The racemic mixture of the amino acid is resolved to obtain the ®-enantiomer. This can be done using chiral resolution techniques or chiral catalysts.

    Hydrochloride Formation: The ®-3-Amino-5,5-dimethylhexanoic acid is then converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of ®-3-Amino-5,5-dimethylhexanoic acid hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated resolution systems, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-5,5-dimethylhexanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides, esters, or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as acyl chlorides, anhydrides, or alkyl halides can be used in the presence of suitable catalysts or under mild heating.

Major Products

The major products formed from these reactions include oxo derivatives, alcohol derivatives, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

®-3-Amino-5,5-dimethylhexanoic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and chiral intermediates.

    Biology: The compound is studied for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.

    Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of ®-3-Amino-5,5-dimethylhexanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the carboxylic acid group can participate in coordination with metal ions or other functional groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-Amino-5,5-dimethylhexanoic acid hydrochloride: The enantiomer of the compound with similar chemical properties but different biological activity.

    3-Amino-5,5-dimethylhexanoic acid: The free acid form without the hydrochloride salt.

    5,5-Dimethylhexanoic acid: The precursor compound without the amino group.

Uniqueness

®-3-Amino-5,5-dimethylhexanoic acid hydrochloride is unique due to its chiral nature and the presence of both amino and carboxylic acid functional groups. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

(3R)-3-amino-5,5-dimethylhexanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2.ClH/c1-8(2,3)5-6(9)4-7(10)11;/h6H,4-5,9H2,1-3H3,(H,10,11);1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZJSMEBXCQXZGS-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C[C@H](CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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